molecular formula C15H26N2O B12487541 N,N-diethyl-N'-(2-methoxybenzyl)propane-1,3-diamine CAS No. 854650-16-1

N,N-diethyl-N'-(2-methoxybenzyl)propane-1,3-diamine

Cat. No.: B12487541
CAS No.: 854650-16-1
M. Wt: 250.38 g/mol
InChI Key: SRTSMDOWGHWXCQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-N'-(2-methoxybenzyl)propane-1,3-diamine is a synthetic 1,3-propanediamine derivative characterized by a central propane backbone with diethylamine groups at one terminal and a 2-methoxybenzyl substituent at the other. This compound’s structural versatility makes it a candidate for applications in medicinal chemistry, particularly in targeting bacterial enzymes or metal coordination complexes.

Properties

CAS No.

854650-16-1

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

N',N'-diethyl-N-[(2-methoxyphenyl)methyl]propane-1,3-diamine

InChI

InChI=1S/C15H26N2O/c1-4-17(5-2)12-8-11-16-13-14-9-6-7-10-15(14)18-3/h6-7,9-10,16H,4-5,8,11-13H2,1-3H3

InChI Key

SRTSMDOWGHWXCQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-(2-methoxybenzyl)propane-1,3-diamine typically involves multiple steps. One common method starts with the reaction of 2-methoxybenzyl chloride with diethylamine to form N,N-diethyl-2-methoxybenzylamine. This intermediate is then reacted with 1,3-dibromopropane under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-(2-methoxybenzyl)propane-1,3-diamine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N,N-diethyl-N’-(2-methoxybenzyl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(2-methoxybenzyl)propane-1,3-diamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Amine Termini

The diethyl groups in the target compound differentiate it from analogs with smaller alkyl or aromatic substituents:

  • N,N-Dimethyl Variants: Compounds like N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine (PDAT) () exhibit reduced lipophilicity compared to diethyl derivatives.
  • Cyclohexyl and Aromatic Substitutions: N-cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine () demonstrates how bulky substituents enhance specificity for bacterial aminoglycoside-modifying enzymes (e.g., ANT(2′)). The diethyl groups in the target compound may similarly improve target engagement but with distinct steric effects .

Aromatic Substituent Modifications

The 2-methoxybenzyl group’s position and electronic effects are critical when compared to other aromatic systems:

  • Quinazoline Derivatives : N,N-Diethyl-N'-(5-nitro-2-(quinazolin-2-yl)phenyl)propane-1,3-diamine () inhibits Staphylococcus aureus sortase A (IC50 = 160.3 µM) and exhibits antibacterial activity (MIC = 78.12–312.5 mg/L). The nitro-quinazoline moiety facilitates hydrophobic interactions and hydrogen bonding with enzyme active sites, whereas the target compound’s 2-methoxybenzyl group may prioritize π-π stacking over nitro-group electrophilicity .
  • Methoxy Positional Isomers : N-(4-methoxybenzyl)propane-1,3-diamine () forms platinum complexes with antineoplastic activity. The para-methoxy group in this analog contrasts with the ortho-substitution in the target compound, which may alter metal-chelation geometry and bioactivity .

Table 2: Aromatic Substituent Effects on Enzyme Inhibition

Compound Aromatic Group Target IC50/MIC Reference
Target Compound 2-Methoxybenzyl Pending
Quinazoline derivative 5-Nitro-quinazoline Sortase A IC50 = 160.3 µM
N-(4-Methoxybenzyl) derivative 4-Methoxybenzyl Platinum complex Antineoplastic activity (cell-based assays)

Biological Activity

N,N-diethyl-N'-(2-methoxybenzyl)propane-1,3-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C13H20N2O
  • Molecular Weight : 220.32 g/mol
  • IUPAC Name : this compound

The compound features a central propane-1,3-diamine backbone substituted with diethyl and 2-methoxybenzyl groups, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of enzymes involved in neurotransmitter metabolism, particularly acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition

Recent studies have indicated that compounds with similar structures exhibit significant AChE inhibition:

  • IC50 Values : Compounds related to this compound have shown IC50 values ranging from 20 nM to 100 nM against AChE, indicating potent inhibitory activity .

Biological Activity Overview

Biological Activity Description
AChE Inhibition Potent inhibitor; potential for treating Alzheimer's disease .
Neuroprotective Effects Protects neuronal cells from oxidative stress and apoptosis .
Antimicrobial Properties Exhibits antibacterial activity against various pathogens .
Cytotoxicity Varies with concentration; requires further study to determine safe dosage .

Case Studies and Research Findings

  • Neuroprotective Study :
    A study demonstrated that this compound protects PC12 cells from hydrogen peroxide-induced cytotoxicity. The compound significantly reduced cell death rates at concentrations as low as 10 μM .
  • Antimicrobial Activity :
    Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, suggesting moderate antibacterial efficacy .
  • In Vivo Studies :
    In vivo studies on animal models have shown that administration of the compound leads to improved cognitive function in models of induced dementia, correlating with AChE inhibition results observed in vitro .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-diethyl-N'-(2-methoxybenzyl)propane-1,3-diamine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1,3-diaminopropane derivatives with 2-methoxybenzyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions. Continuous flow reactors are recommended to enhance reaction control and yield . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress using TLC or LC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the structure, with key signals at δ ~2.5–3.5 ppm (methylene protons adjacent to amines) and δ ~3.8 ppm (methoxy group) .
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O of methoxy group).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~307).

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement) provides precise bond lengths, angles, and stereochemistry. For example, similar Schiff base complexes have been resolved with P21/c space groups and β angles ~103.5° . Crystallize the compound in ethanol or DMF/ether mixtures.

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound against bacterial targets?

  • Methodology : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like sortase A. For example, the quinazoline moiety in related compounds forms hydrogen bonds with conserved residues (e.g., Val166, Ile182) and hydrophobic interactions . Validate predictions via MIC assays against Staphylococcus aureus and Escherichia coli using broth microdilution (CLSI guidelines) .

Q. What experimental design considerations address contradictions in antimicrobial activity data?

  • Methodology :

  • Control Groups : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%).
  • Replicates : Perform triplicate experiments to assess reproducibility.
  • Biofilm Assays : Use crystal violet staining to evaluate biofilm disruption, as planktonic vs. biofilm MICs often differ .

Q. How do substituents on the methoxybenzyl group influence metal complexation and catalytic activity?

  • Methodology : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. Characterize Cu(II) or Cd(II) complexes via UV-Vis (d-d transitions) and cyclic voltammetry. For example, Cd-Schiff base complexes show enhanced antimicrobial activity with chloro-substituents due to increased lipophilicity .

Q. What strategies resolve low yields in reductive amination steps during synthesis?

  • Methodology :

  • Catalyst Optimization : Use NaBH₄ or Pd/C under H₂ atmosphere.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve imine intermediate stability.
  • Temperature Control : Maintain 0–5°C during NaBH₄ addition to minimize side reactions .

Data Analysis and Troubleshooting

Q. How can phase annealing in SHELX improve structural refinement for low-resolution crystallographic data?

  • Methodology : Implement SHELXD for direct methods and SHELXL for refinement. Phase annealing algorithms (simulated annealing) reduce phase errors in large structures (e.g., Z > 4) by iteratively optimizing figure of merit (FoM) values. For example, structures with β angles >100° require higher annealing cycles .

Q. What statistical methods validate structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • QSAR Models : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values.
  • Cluster Analysis : Group derivatives by substituent effects (e.g., Hammett σ values) to identify activity trends .

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